molecular formula C17H17N3O3S2 B2591400 4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 300572-81-0

4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No. B2591400
CAS RN: 300572-81-0
M. Wt: 375.46
InChI Key: QPYLUZBOASXPKS-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known by its chemical name, DBT-SS, and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

DNA Minor Groove Binders and Their Applications

  • DNA Binding and Staining: Synthetic dyes like Hoechst 33258, which shares a structural similarity with benzothiazole derivatives, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds have been widely used as fluorescent DNA stains for cell biology research, including chromosome and nuclear staining and analysis of nuclear DNA content values via flow cytometry. The ability of these compounds to access cells readily makes them invaluable tools for biological research and provides a starting point for rational drug design, especially in understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Environmental and Analytical Chemistry Applications

  • Emerging Contaminants in Aquatic Environments: Parabens, which can be structurally related to benzamide derivatives, have been identified as emerging contaminants. Their occurrence, fate, and behavior in aquatic environments have been extensively studied. Despite treatments that eliminate them relatively well from wastewater, parabens persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This research underscores the importance of monitoring and understanding the environmental impact of synthetic compounds, including benzamide derivatives (Haman et al., 2015).

Advanced Materials and Synthesis

  • Practical Synthesis of Intermediates: Research on the synthesis of complex molecules like 5,5′-Methylene-bis(benzotriazole) highlights the development of practical, environmentally benign methods for preparing versatile intermediates. This type of research is critical for advancing the synthesis of novel compounds with potential applications in materials science, pharmaceuticals, and beyond (Gu et al., 2009).

Analytical Methods in Pharmaceutical Sciences

  • Synthesis and Impurity Analysis of Pharmaceuticals: The study and development of novel methods for the synthesis of pharmaceuticals, including the identification and synthesis of impurities, are crucial for ensuring the safety and efficacy of drugs. Research in this area can provide insights into the complexities of drug synthesis and the importance of rigorous quality control measures (Saini et al., 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-11-18-15-10-13(6-9-16(15)24-11)19-17(21)12-4-7-14(8-5-12)25(22,23)20(2)3/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYLUZBOASXPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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